

"physical and chemical properties of 5-Methyl-4-phenyl-o-anisidine"

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Compound of Interest

Compound Name: 5-Methyl-4-phenyl-o-anisidine

Cat. No.: B1271443

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An In-depth Technical Guide to 5-Methyl-4-phenyl-o-anisidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **5-Methyl-4-phenyl-o-anisidine** (IUPAC name: 2-methoxy-5-methyl-4-phenylaniline; CAS RN: 206761-76-4). Due to the limited availability of experimental data for this specific compound, this document combines predicted properties with a detailed, proposed experimental protocol for its synthesis via a Suzuki-Miyaura cross-coupling reaction. For comparative purposes, experimentally determined data for the related compounds 5-Phenyl-o-anisidine and 5-Methyl-o-anisidine are also presented. This guide serves as a foundational resource for researchers interested in the synthesis and potential applications of substituted biphenylamines.

Introduction

5-Methyl-4-phenyl-o-anisidine is a substituted aromatic amine belonging to the biphenylamine class of compounds. The structural motif of a substituted biphenyl is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and unique photophysical properties exhibited by this class of molecules. The specific

substitution pattern of **5-Methyl-4-phenyl-o-anisidine**, featuring a methoxy, a methyl, and an amino group on one phenyl ring coupled with a second phenyl ring, suggests its potential as a scaffold for the development of novel pharmaceutical agents or as a monomer in polymer synthesis. This guide aims to consolidate the currently available information and provide a practical framework for its laboratory synthesis and further investigation.

Physicochemical Properties

Experimental data for **5-Methyl-4-phenyl-o-anisidine** is scarce. The following table summarizes the available, primarily predicted, physical and chemical properties.

Table 1: Physicochemical Properties of **5-Methyl-4-phenyl-o-anisidine**

| Property | Value | Source |
|-------------------|------------------------------------|-----------|
| IUPAC Name | 2-methoxy-5-methyl-4-phenylaniline | - |
| CAS Number | 206761-76-4 | - |
| Molecular Formula | C ₁₄ H ₁₅ NO | [1] |
| Molecular Weight | 213.27 g/mol | [1] |
| Melting Point | 65°C | Predicted |
| Boiling Point | 325.6°C at 760 mmHg | Predicted |
| Density | 1.081 g/cm ³ | Predicted |
| Refractive Index | 1.59 | Predicted |
| Solubility | No data available | - |

For the purpose of comparison, the experimentally determined properties of the related compounds 5-Phenyl-o-anisidine and 5-Methyl-o-anisidine are provided in the tables below.

Table 2: Physicochemical Properties of 5-Phenyl-o-anisidine

| Property | Value |
|-------------------|------------------------------------|
| CAS Number | 39811-17-1 |
| Molecular Formula | C ₁₃ H ₁₃ NO |
| Molecular Weight | 199.25 g/mol |
| Melting Point | 82-83°C |
| Solubility | Slightly soluble in Methanol |

Table 3: Physicochemical Properties of 5-Methyl-o-anisidine

| Property | Value | Source |
|-------------------|-----------------------------------|--------|
| CAS Number | 120-71-8 | |
| Molecular Formula | C ₈ H ₁₁ NO | |
| Molecular Weight | 137.18 g/mol | |
| Melting Point | 50-52°C | |
| Boiling Point | 235°C | |

Proposed Synthesis

Currently, there is no specific published experimental protocol for the synthesis of **5-Methyl-4-phenyl-o-anisidine**. However, a plausible and efficient synthetic route is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids.[\[2\]](#)[\[3\]](#)[\[4\]](#)

A proposed synthetic pathway would involve the coupling of a brominated anisidine derivative with phenylboronic acid. The necessary starting material, 4-bromo-2-methoxy-5-methylaniline, can be synthesized from 2-methoxy-5-methylaniline (p-cresidine).

Proposed Experimental Protocol

Step 1: Bromination of 2-Methoxy-5-methylaniline

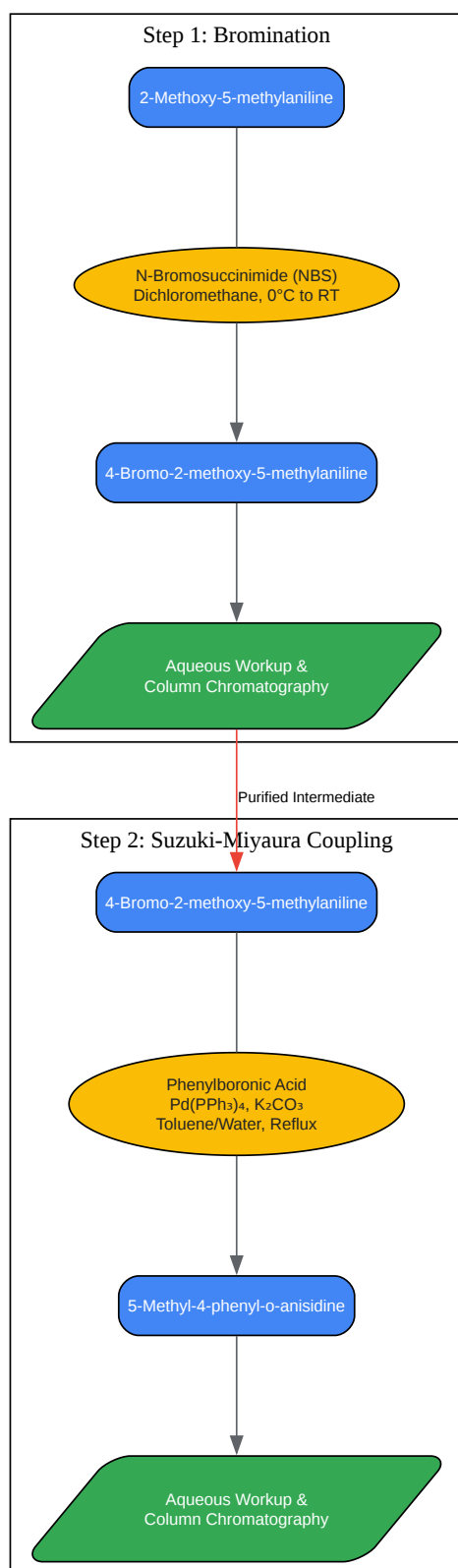
A potential method for the selective bromination of 2-methoxy-5-methylaniline at the 4-position would be analogous to the bromination of similar anilines. A mild brominating agent would be required to avoid multiple substitutions.

- Dissolve 2-methoxy-5-methylaniline (1 equivalent) in a suitable solvent such as dichloromethane or chloroform.
- Cool the solution to 0°C in an ice bath.
- Slowly add a solution of a mild brominating agent, such as N-bromosuccinimide (NBS) (1 equivalent) in the same solvent, to the cooled aniline solution while stirring.
- Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain 4-bromo-2-methoxy-5-methylaniline.

Step 2: Suzuki-Miyaura Cross-Coupling

- To a reaction vessel, add 4-bromo-2-methoxy-5-methylaniline (1 equivalent), phenylboronic acid (1.2 equivalents), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (e.g., 3-5 mol%), and a base such as potassium carbonate (2 equivalents).
- Add a suitable solvent system, for example, a mixture of toluene and water or 1,4-dioxane and water.
- Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
- Heat the reaction mixture to reflux (typically 80-100°C) and stir under an inert atmosphere.
- Monitor the reaction progress by TLC or GC-MS.

- Upon completion, cool the reaction to room temperature and add water.
- Extract the product with an organic solvent such as ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solvent under reduced pressure.
- Purify the crude **5-Methyl-4-phenyl-o-anisidine** by column chromatography on silica gel.



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Figure 1: Proposed synthetic workflow for **5-Methyl-4-phenyl-o-anisidine**.

Spectral Data

As of the date of this publication, no experimentally determined spectral data (NMR, IR, Mass Spectrometry) for **5-Methyl-4-phenyl-o-anisidine** are available in the public domain.

Researchers who successfully synthesize this compound are encouraged to perform full spectral characterization to contribute to the scientific literature. For reference, spectral data for related compounds such as 2-methoxy-5-methylaniline are available in various chemical databases.[5][6]

Biological Activity and Signaling Pathways

There is currently no published information on the biological activity or potential signaling pathway interactions of **5-Methyl-4-phenyl-o-anisidine**. The toxicological properties have not been thoroughly investigated, although a safety data sheet indicates that it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.

The broader class of biphenylamines and substituted anilines exhibits a wide range of biological activities. Structure-activity relationship (SAR) studies on analogous compounds could provide insights into the potential therapeutic applications of **5-Methyl-4-phenyl-o-anisidine**.

Conclusion

5-Methyl-4-phenyl-o-anisidine is a compound of interest for which there is a significant lack of experimental data. This guide provides the most current, albeit limited, information on its physical and chemical properties. The detailed, proposed synthetic protocol based on the robust Suzuki-Miyaura cross-coupling reaction offers a clear and viable path for its preparation in a laboratory setting. The successful synthesis and subsequent characterization of this molecule will be crucial for elucidating its properties and exploring its potential applications in drug discovery and materials science. Further research is strongly encouraged to fill the existing gaps in knowledge regarding its spectral data and biological profile.

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